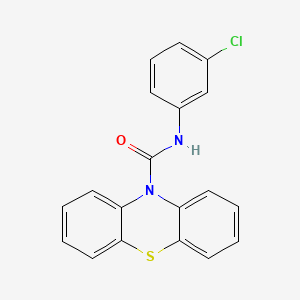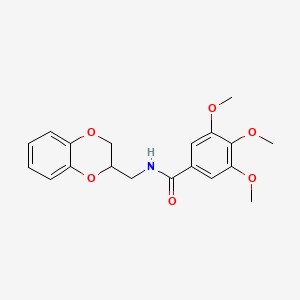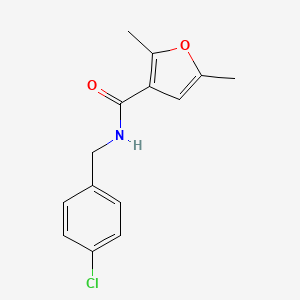
N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide, also known as CPZ, is a chemical compound that belongs to the phenothiazine class of compounds. CPZ has been widely used in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide involves its binding to specific receptors in the brain and inhibiting their activity. N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has been shown to bind to the D2 dopamine receptor with high affinity and inhibit the activity of the receptor. This leads to a decrease in dopamine signaling in the brain, which has been implicated in the pathophysiology of several psychiatric disorders such as schizophrenia. N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has also been shown to block L-type calcium channels and inhibit the influx of calcium ions into neurons. This leads to a decrease in neuronal excitability, which has been implicated in the pathophysiology of several neurological disorders such as epilepsy.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has been shown to have several biochemical and physiological effects. N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has been shown to inhibit the activity of the D2 dopamine receptor, which leads to a decrease in dopamine signaling in the brain. This has been implicated in the pathophysiology of several psychiatric disorders such as schizophrenia. N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has also been shown to block L-type calcium channels and inhibit the influx of calcium ions into neurons. This leads to a decrease in neuronal excitability, which has been implicated in the pathophysiology of several neurological disorders such as epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has several advantages for lab experiments. N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide is a potent and selective inhibitor of the D2 dopamine receptor and L-type calcium channels, which makes it a useful tool for studying the role of these receptors in the brain. N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has also been shown to have low toxicity and is well-tolerated in animal models. However, N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has several limitations for lab experiments. N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has poor solubility in water, which makes it difficult to administer to animals. N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide also has a short half-life in the body, which makes it difficult to maintain a steady concentration of the compound in the blood.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide. One direction is to study the role of N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide in the regulation of dopamine signaling in the brain. Another direction is to study the role of N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide in the regulation of calcium signaling in neurons. Another direction is to develop new formulations of N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide that have improved solubility and bioavailability. Another direction is to study the potential therapeutic effects of N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide in the treatment of psychiatric and neurological disorders.
Synthesemethoden
The synthesis method of N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide involves the reaction of 3-chloroaniline with 10H-phenothiazine-10-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide with a yield of about 70-80%. The purity of N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide can be improved by recrystallization from a suitable solvent such as ethanol.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has been widely used in scientific research due to its unique properties and mechanism of action. N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has been used as a tool for studying the role of dopamine receptors in the brain. It has been shown to bind to the D2 dopamine receptor with high affinity and inhibit the activity of the receptor. N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has also been used as a tool for studying the role of calcium channels in the regulation of neuronal excitability. N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide has been shown to block L-type calcium channels and inhibit the influx of calcium ions into neurons, which leads to a decrease in neuronal excitability.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS/c20-13-6-5-7-14(12-13)21-19(23)22-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)22/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMYEJFNJNPMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5146146.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5146150.png)
![4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate](/img/structure/B5146164.png)
![N-{2-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-methoxypropanamide](/img/structure/B5146166.png)
![N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5146169.png)
![ethyl 2-{[4-(4-benzyl-1-piperazinyl)-3-nitrobenzoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5146183.png)

![4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5146193.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146201.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide](/img/structure/B5146217.png)

![2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5146249.png)